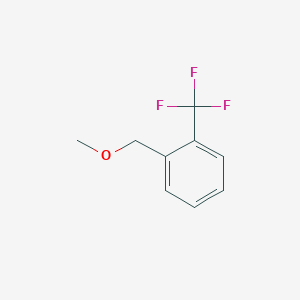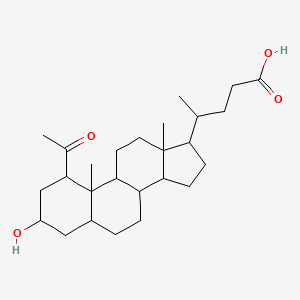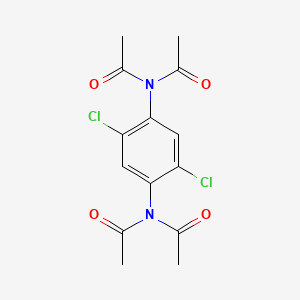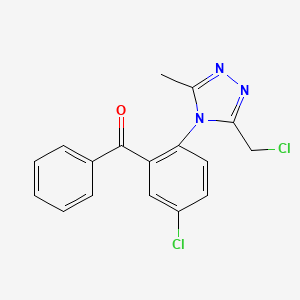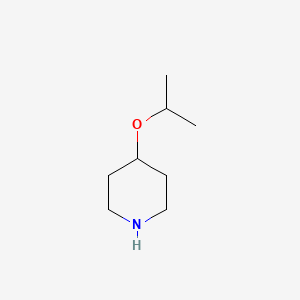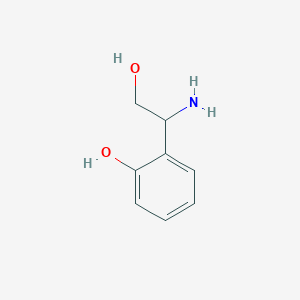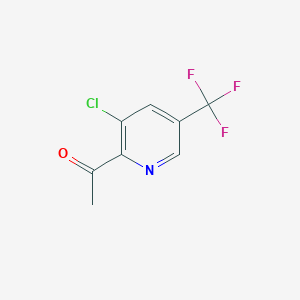
Ethyl 7-methoxyquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 7-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H13NO3 . It has a molecular weight of 231.25 .
Synthesis Analysis
The synthesis of Ethyl 7-methoxyquinoline-3-carboxylate involves several steps. One method involves the use of hydrogen bromide in water at 105℃ for 88.5 hours . Another method involves the use of palladium on activated carbon in ethanol and ethyl acetate . The yield of these reactions is reported to be 90% and 89% respectively .Molecular Structure Analysis
The molecular structure of Ethyl 7-methoxyquinoline-3-carboxylate consists of 13 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms . The InChI Key is MHONKQIXMNJTGY-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Biological Activities
Ethyl 7-methoxyquinoline-3-carboxylate and its derivatives have been explored for various biological activities. For instance, a compound closely related to Ethyl 7-methoxyquinoline-3-carboxylate, Ethyl 8-hydroxy-4-methoxyquinoline-2-carboxylate, isolated from the mycelia of Hericium erinaceum, showed significant inhibition of nitric oxide production in LPS-activated microglia (Lin et al., 2018).
Complexation with Metal Ions
Studies have shown the complexation of Ethyl 7-methoxyquinoline-3-carboxylate derivatives with transition metal ions. One such study focused on 1-ethyl-1,4-dihydro-7-methoxy-4-oxoquinoline-3-carboxylic acid and its complexation with copper(II) and magnesium(II) ions. This research provides insights into the mechanism of action of these compounds, particularly in relation to their antibacterial activities (Bailey et al., 1984).
Synthesis and Chemical Transformations
Ethyl 7-methoxyquinoline-3-carboxylate has been involved in various synthetic transformations. A study details the conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate into other compounds, investigating the influence of different solvents on the reaction process. Such studies are crucial in understanding the chemical behavior and potential applications of these compounds (Guo, 1991).
Potential Anticancer Activity
Research into derivatives of Ethyl 7-methoxyquinoline-3-carboxylate has also explored their potential anticancer activities. For instance, certain derivatives were synthesized and tested for their effect against breast cancer cell lines, revealing some compounds to have significant anticancer activity (Gaber et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Eigenschaften
IUPAC Name |
ethyl 7-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-4-5-11(16-2)7-12(9)14-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHONKQIXMNJTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619056 | |
| Record name | Ethyl 7-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methoxyquinoline-3-carboxylate | |
CAS RN |
71082-46-7 | |
| Record name | 3-Quinolinecarboxylic acid, 7-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71082-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1603487.png)
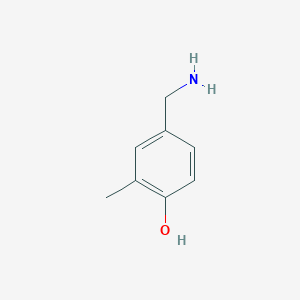
![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B1603494.png)
![Phosphonium, [(4-octylphenyl)methyl]triphenyl-, bromide](/img/structure/B1603495.png)
